D,L-m-Tyrosine Methyl Ester Hydrochloride

Overview

Description

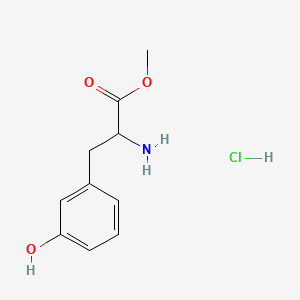

D,L-m-Tyrosine Methyl Ester Hydrochloride: is a chemical compound derived from the amino acid tyrosine. It is a methyl ester derivative of tyrosine, which means it has a methyl group attached to the carboxyl group of the amino acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Mechanism of Action

Target of Action

D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, primarily targets the dopamine production in the body . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .

Mode of Action

This compound acts by inhibiting dopamine production This can have a significant impact on the functions that dopamine plays in the body, including mood regulation and the reward system .

Biochemical Pathways

The inhibition of dopamine production by this compound can affect various biochemical pathways. One of the key pathways influenced is the dopaminergic pathway , which is involved in reward, motivation, and pleasure systems, and it also regulates movement .

Result of Action

The result of the action of this compound is the prevention of hyperactivity, sniffing-licking-gnawing syndrome, anorexia and it also ameliorates certain effects of amphetamine . Additionally, it has been found to prevent apoptosis stimulated by mutant α-synuclein .

Biochemical Analysis

Biochemical Properties

D,L-m-Tyrosine Methyl Ester Hydrochloride plays a role in biochemical reactions. It is a competitive inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dopamine . This interaction with tyrosine hydroxylase suggests that it may have a role in modulating neurotransmitter levels in the body .

Cellular Effects

It is known that it can influence cell function by modulating the levels of dopamine, a neurotransmitter that plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tyrosine hydroxylase. By inhibiting this enzyme, it prevents the conversion of tyrosine to dopamine, thereby influencing dopamine-dependent processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be very stable, with a sample of the compound remaining unchanged after being stored at room temperature for 28 years

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine. It interacts with the enzyme tyrosine hydroxylase, which is a key enzyme in the pathway that converts tyrosine to dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with methanol in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: D,L-m-Tyrosine Methyl Ester Hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

D,L-m-Tyrosine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and peptide synthesis.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

- L-Tyrosine Methyl Ester Hydrochloride

- D-Tyrosine Methyl Ester Hydrochloride

- L-Phenylalanine Methyl Ester Hydrochloride

- L-Tryptophan Methyl Ester Hydrochloride

Comparison: D,L-m-Tyrosine Methyl Ester Hydrochloride is unique due to its racemic mixture, which contains both D- and L- forms of the compound. This can affect its reactivity and interactions compared to the pure enantiomers. Additionally, the presence of the methyl ester group enhances its solubility and stability, making it more suitable for certain applications.

Biological Activity

D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of the amino acid tyrosine, which has gained attention for its diverse biological activities. This article explores its biological properties, including radical scavenging, antibacterial effects, and implications in therapeutic applications.

This compound is characterized by the following chemical properties:

- Molecular Formula: C₉H₁₁ClN₃O₃

- Molecular Weight: 231.65 g/mol

- Purity: Minimum 95% (HPLC) and 98% (Argentometric Titration) .

1. Radical Scavenging Activity

The phenolic structure of D,L-m-Tyrosine Methyl Ester contributes to its radical scavenging ability. Studies indicate that derivatives of tyrosine exhibit significant antioxidant properties due to their capacity to neutralize free radicals. For instance:

- DPPH IC50 Values: The DPPH radical scavenging activity of various tyrosine derivatives shows that longer alkyl chains enhance antioxidant capacity, with a noted cut-off effect at C12 .

- ABTS Scavenging: Similar trends were observed with ABTS radicals, where medium-chain derivatives demonstrated optimal activity .

| Compound Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| L-Tyrosine Derivative | 2.08 | 21.19 |

| D,L-m-Tyrosine Methyl Ester | TBD | TBD |

2. Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The mechanism involves interaction with bacterial membranes, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC): The dodecyl alkyl esters derived from tyrosine showed MIC values as low as 2.6 µM against Staphylococcus aureus, indicating strong antibacterial potential .

- Comparison with L-DOPA Derivatives: Tyrosine derivatives generally exhibited higher antibacterial activity compared to L-DOPA derivatives due to differences in molecular stability and interaction with bacterial membranes .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 2.6 |

| Escherichia coli | TBD |

3. Therapeutic Implications

The biological activities of D,L-m-Tyrosine Methyl Ester extend into therapeutic realms, particularly in neurodegenerative diseases and cancer treatment.

- Neuroprotective Effects: Tyrosine derivatives are being studied for their role in enhancing dopamine levels, which may have implications in treating Parkinson’s disease .

- Antiproliferative Properties: Some studies suggest that tyrosine methyl esters can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .

Case Studies

-

Antioxidant Efficacy Study:

A study published in Comptes Rendus de l'Académie des Sciences demonstrated that alkylated hydroxytyrosol esters had superior radical scavenging abilities compared to their non-alkylated counterparts, indicating the importance of structural modifications in enhancing biological activity . -

Antibacterial Activity Assessment:

Research conducted by Ndayiragije et al. highlighted the varying antibacterial efficacy of tyrosine derivatives against gram-positive and gram-negative bacteria, establishing a correlation between alkyl chain length and antimicrobial potency .

Properties

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662225 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-70-3 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.